1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone
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Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with two methyl groups and a pyridine ring attached via a sulfanyl ethanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone typically involves the reaction of 3,5-dimethylpiperidine with pyridine-2-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), and a base like triethylamine (TEA) to facilitate the formation of the sulfanyl ethanone linkage.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfanyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium thiosulfate (Na2S2O3) and aprotic solvents such as dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation Products: Sulfones, sulfoxides, and sulfonic acids.
Reduction Products: Thioethers and thiols.
Substitution Products: Various sulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-2-phenylsulfanylethanone: Similar structure but with a phenyl group instead of pyridine.
1-(3,5-Dimethylpiperidin-1-yl)-2-thiophen-2-ylsulfanylethanone: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness: 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is unique due to its specific combination of the piperidine and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-7-12(2)9-16(8-11)14(17)10-18-13-5-3-4-6-15-13/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIHHSPRFKKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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